

# Application Notes and Protocols for Dosimetry Calculation in <sup>177</sup>Lu-PSMA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PSMA binder-2 |           |
| Cat. No.:            | B12361945     | Get Quote |

#### Introduction

Lutetium-177 (<sup>177</sup>Lu) labeled Prostate-Specific Membrane Antigen (PSMA) binders represent a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This therapeutic approach, known as radioligand therapy (RLT), aims to deliver a cytotoxic radiation dose directly to tumor cells while minimizing damage to healthy tissues. Accurate dosimetry is crucial for optimizing therapeutic efficacy and ensuring patient safety.[1] [2] These application notes provide a detailed overview of the principles and protocols for dosimetry calculations in patients undergoing <sup>177</sup>Lu-PSMA therapy, with a focus on the widely used binders PSMA-617 and PSMA-I&T.

The goal of <sup>177</sup>Lu-PSMA radionuclide therapy is to maximize the absorbed dose to tumor lesions while sparing organs at risk (OARs).[1] Dosimetry allows for the estimation of the radiation dose absorbed by tumors and healthy organs, which is essential for understanding the dose-response relationship and personalizing treatment.[1][2]

## Core Principles of <sup>177</sup>Lu-PSMA Dosimetry

The foundation of internal dosimetry for radiopharmaceutical therapy is the Medical Internal Radiation Dose (MIRD) schema. This methodology calculates the mean absorbed dose to a target tissue by considering the cumulative activity of the radiopharmaceutical in a source organ and the physical characteristics of the radionuclide.

Key Parameters in Dosimetry Calculations:



- Administered Activity: The total amount of <sup>177</sup>Lu-PSMA administered to the patient, typically measured in Gigabecquerels (GBq).
- Pharmacokinetics: The biodistribution and clearance of the radiopharmaceutical over time,
   which is determined through sequential imaging and blood/urine sampling.
- Time-Integrated Activity (TIA): The total number of radioactive disintegrations occurring in a source organ over a specific period. This is derived from the time-activity curve (TAC).
- S-values: Pre-calculated values that represent the mean absorbed dose to a target organ per unit of cumulated activity in a source organ. These are dependent on the radionuclide and the anatomy of the patient.

# Experimental Protocols Patient Preparation and Administration of <sup>177</sup>Lu-PSMA

- Patient Selection: Patients are typically selected based on PSMA expression confirmed by PET/CT imaging (e.g., with <sup>68</sup>Ga-PSMA-11).
- Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.
- Pre-treatment Evaluation: Conduct a comprehensive medical history, physical examination, and laboratory tests (complete blood count, kidney and liver function tests).
- Hydration: Patients are advised to be well-hydrated before and after the administration of
   177Lu-PSMA to promote clearance and reduce radiation dose to the kidneys and bladder.
- Administration: <sup>177</sup>Lu-PSMA is administered intravenously, typically as a slow infusion over 15-30 minutes. The administered activity is carefully measured using a dose calibrator.

# **Data Acquisition for Dosimetry**

- 1. Imaging Protocol:
- Modality: Single-Photon Emission Computed Tomography/Computed Tomography
   (SPECT/CT) is the preferred imaging modality for quantitative analysis. Planar whole-body



scans can also be used but are generally less accurate.

- Imaging Time Points: A series of SPECT/CT scans are acquired at multiple time points post-injection to characterize the pharmacokinetics of <sup>177</sup>Lu-PSMA. Common imaging schedules include scans at 4, 24, 48, 72, and 168 hours post-injection. Simplified protocols with fewer time points are also being investigated to improve clinical feasibility.
- Image Reconstruction: Images are reconstructed using algorithms that correct for attenuation, scatter, and collimator-detector response to ensure accurate quantification of activity.
- 2. Blood and Urine Sampling Protocol:
- Blood Sampling: Venous blood samples are collected at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes, and 2, 4, 24, 48, 72 hours) to determine the clearance of the radiopharmaceutical from the blood. This data is crucial for calculating the bone marrow dose.
- Urine Collection: Urine is collected over a 24 or 48-hour period to measure the amount of excreted activity.

### **Dosimetry Calculation Protocol (MIRD Schema)**

- Image Segmentation: On the SPECT/CT images, regions of interest (ROIs) or volumes of interest (VOIs) are drawn around the source organs (e.g., kidneys, salivary glands, liver) and tumor lesions.
- Activity Quantification: The activity in each ROI/VOI at each imaging time point is determined from the reconstructed SPECT images.
- Time-Activity Curve (TAC) Generation: The measured activities for each source organ are plotted against time to generate a TAC.
- Time-Integrated Activity (TIA) Calculation: The area under the TAC is calculated by fitting the data to a mathematical function (e.g., a bi-exponential function) and integrating it from zero to infinity. This gives the total number of disintegrations in the source organ.



- Absorbed Dose Calculation: The mean absorbed dose (D) to a target organ is calculated using the following MIRD formula: D(target) = Σ [TIA(source) × S(target ← source)] Where:
  - TIA(source) is the time-integrated activity in the source organ.
  - S(target ← source) is the S-value for the specific source-target pair.
  - The summation is performed over all source organs contributing to the dose in the target organ.
- Software: Commercially available or in-house developed software (e.g., OLINDA/EXM, Hermes) is often used to perform these calculations.

## **Data Presentation**

The following tables summarize quantitative data on the absorbed doses to organs at risk and tumor lesions from various studies involving <sup>177</sup>Lu-PSMA-617 and <sup>177</sup>Lu-PSMA-I&T.

Table 1: Absorbed Doses to Organs at Risk (OARs) for <sup>177</sup>Lu-PSMA-617 and <sup>177</sup>Lu-PSMA-I&T (Gy/GBq)

| Organ                              | <sup>177</sup> Lu-PSMA-617 (Gy/GBq) | <sup>177</sup> Lu-PSMA-I&T (Gy/GBq) |
|------------------------------------|-------------------------------------|-------------------------------------|
| Kidneys                            | 4.04                                | 4.70                                |
| Salivary Glands (Parotid)          | 5.85                                | 2.62                                |
| Salivary Glands<br>(Submandibular) | 5.15                                | 4.35                                |
| Bone Marrow                        | 0.24                                | 0.19                                |
| Liver                              | 1.11                                | 0.56                                |
| Lacrimal Glands                    | 11.03                               | 19.23                               |

Note: Values are pooled weighted averages from a meta-analysis and can vary between individual patients and studies.



Table 2: Absorbed Doses to Tumor Lesions for <sup>177</sup>Lu-PSMA-617 and <sup>177</sup>Lu-PSMA-I&T (Gy/GBq)

| Lesion Type         | <sup>177</sup> Lu-PSMA-617 (Gy/GBq) | <sup>177</sup> Lu-PSMA-I&T (Gy/GBq) |
|---------------------|-------------------------------------|-------------------------------------|
| Soft Tissue Lesions | 4.19                                | 2.94                                |
| Bone Lesions        | 26.43 (Gy per cycle)                | 27.78 (Gy per cycle)                |
| Lymph Node Lesions  | -                                   | 5.47                                |
| Liver Metastases    | -                                   | 4.95                                |

Note: Tumor-absorbed doses can be highly variable depending on the size, location, and PSMA expression of the lesion. There is a trend suggesting higher tumor lesion doses with <sup>177</sup>Lu-PSMA-617.

### **Visualizations**

Below are diagrams illustrating key workflows and concepts in <sup>177</sup>Lu-PSMA dosimetry.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | Towards Routine Clinical Use of Dosimetry in [177Lu]Lu-PSMA Prostate
   Cancer Radionuclide Therapy: Current Efforts and Future Perspectives [frontiersin.org]
- 2. Radiation Dosimetry in 177 Lu-PSMA-617 Therapy [researchonline.jcu.edu.au]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculation in <sup>177</sup>Lu-PSMA Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361945#dosimetry-calculation-for-177lu-psma-binder-2-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com